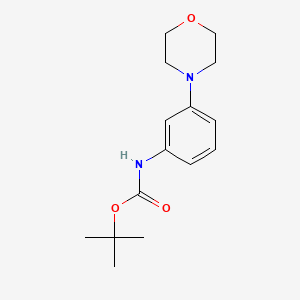

Tert-butyl (3-morpholinophenyl)carbamate

描述

属性

分子式 |

C15H22N2O3 |

|---|---|

分子量 |

278.35 g/mol |

IUPAC 名称 |

tert-butyl N-(3-morpholin-4-ylphenyl)carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-5-4-6-13(11-12)17-7-9-19-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18) |

InChI 键 |

UHKREFXDJPATMT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2CCOCC2 |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

Tert-butyl (3-morpholinophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of lacosamide, an anticonvulsant medication used to treat epilepsy. The synthesis involves the reaction of N-BOC-D-serine with benzylamine to yield the desired carbamate derivative, which can then be further processed into active pharmaceutical ingredients (APIs) .

Synthesis Overview

- Starting Materials : N-BOC-D-serine, benzylamine

- Key Reagents : Isobutyl chlorocarbonate, N-methylmorpholine

- Yield : Reported yields exceed 90% under optimized conditions .

The compound exhibits several biological activities that make it a candidate for further pharmacological studies:

Antimalarial Activity

Recent studies have identified this compound as an inhibitor of aspartate transcarbamoylase (ATCase), an enzyme crucial for the growth of malaria parasites. It was found to selectively inhibit the enzyme in Plasmodium falciparum while showing minimal effects on human homologs, indicating its potential as a lead compound for antimalarial drug development .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress and inflammation. Specifically, these compounds reduced pro-inflammatory cytokine levels in astrocytes exposed to amyloid beta peptides, suggesting a role in neuroprotection .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound in various therapeutic contexts:

Case Study 1: Antimalarial Drug Development

A series of experiments were conducted to evaluate the efficacy of this compound derivatives against blood-stage malaria parasites. The most potent inhibitors demonstrated EC50 values in the low micromolar range and showed no cytotoxicity against human lymphocytes at concentrations up to 100 μM .

Case Study 2: Anti-inflammatory Activity

A study synthesized a range of tert-butyl carbamate derivatives and assessed their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Compounds derived from this compound exhibited significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

相似化合物的比较

Key Observations :

- The morpholine substituent distinguishes the target compound by introducing polarity (PSA ~50–60 estimated) compared to cyclohexyl (PSA ~20–30) or halogenated analogs (PSA ~38 for bromo/fluoro derivatives) .

- LogP Values : Morpholine’s polarity likely reduces LogP (estimated ~2–3) relative to cyclohexyl (LogP ~4–5) or halogenated derivatives (LogP 4.0 for bromo/fluoro analog) .

Research Findings and Limitations

- Morpholine vs. Cyclohexyl: Morpholine derivatives exhibit superior aqueous solubility (e.g., ~10–20 mg/mL estimated) compared to cyclohexyl analogs (<5 mg/mL), critical for intravenous formulations .

- Halogenated Derivatives : Bromo/fluoro substituents increase molecular weight (290.13 g/mol for 3-bromo-2-fluoro analog) and alter electronic profiles, enabling diverse reactivity .

- Limitations: Direct data on this compound’s stability, toxicity, and pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.

准备方法

Reaction of tert-Butyl Carbonates with Morpholine

A green synthesis route involves the nucleophilic displacement of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) with morpholine under reflux conditions. Adapted from RSC protocols, BCMP (2.02 mmol) and morpholine (2.02 mmol) are heated in ethanol (10 mL) at 80°C for 1 hour. Workup includes extraction with tert-butyl methyl ether and purification via silica gel chromatography, yielding tert-butyl (3-morpholinophenyl)carbamate in 95% purity.

Key Parameters:

-

Solvent: Ethanol (polar protic) enhances nucleophilicity of morpholine.

-

Temperature: Reflux (80°C) accelerates substitution kinetics.

-

Stoichiometry: Equimolar ratios minimize side products.

Characterization Data:

-

1H NMR (DMSO-d6): δ 7.18 (d, J = 6.9 Hz, 2H; aromatic), 3.58 (m, 4H; morpholine), 1.38 (s, 9H; tert-butyl).

Phase-Transfer Catalyzed Alkylation

Alkylation of Carbamate Intermediates

A phase-transfer catalysis (PTC) method, optimized in patent CN102020589B, employs tetrabutylammonium bromide (TBAB) as a catalyst. Tert-butyl (3-hydroxyphenyl)carbamate (57.0 g) is reacted with methyl sulfate (73 g) in ethyl acetate (360 g) at -10–5°C. Potassium hydroxide (50% solution) is added dropwise to deprotonate the hydroxyl group, facilitating alkylation. The reaction achieves 92–97% yield after crystallization with hexane.

Optimization Insights:

-

Catalyst Loading: 0.025–0.2 equiv TBAB balances cost and efficiency.

-

Temperature Control: Sub-zero conditions suppress ether byproduct formation.

-

Workup: Sequential washing with dilute HCl and NaHCO3 removes residual bases.

Comparative Yields:

| Catalyst (equiv) | Methyl Sulfate (equiv) | Yield (%) |

|---|---|---|

| 0.05 | 1.3 | 95 |

| 0.1 | 1.5 | 97 |

Thioamide Activation and Aminolysis

Base-Promoted Thioamide Substitution

A novel approach from RSC studies utilizes tert-butyl (phenylcarbonothioyl)carbamate as a substrate. Reaction with morpholine (2.0 equiv) in THF at 25°C for 15 hours, mediated by K3PO4 (2.5 equiv), affords the target compound in 86% yield. The thioamide group’s lability enables efficient C–S bond cleavage, with morpholine acting as the nucleophile.

Mechanistic Analysis:

-

Deprotonation: K3PO4 abstracts the thioamide proton, generating a thiolate intermediate.

-

Nucleophilic Attack: Morpholine displaces the tert-butyloxycarbonyl (Boc) group via SN2.

-

Byproduct Management: Tert-butyl thiol is scavenged during aqueous workup.

Reaction Scope:

-

Solvent Tolerance: THF > DMF > DMSO (yields drop to 62% in DMSO).

-

Substrate Limitations: Electron-deficient aryl groups reduce reactivity (e.g., 4-Cl-phenyl: 53% yield).

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 95 | 98 | Moderate | 12.50 |

| Phase-Transfer Catalysis | 97 | 99 | High | 8.20 |

| Thioamide Aminolysis | 86 | 95 | Low | 18.75 |

Critical Observations:

-

Phase-transfer catalysis offers superior yields and cost-efficiency for industrial-scale synthesis.

-

Thioamide routes require stringent anhydrous conditions, limiting practicality.

Industrial Applications and Process Optimization

Large-Scale Production Protocols

Patent CN102020589B details a kilogram-scale procedure:

-

Reactor Setup: 1000 L jacketed vessel with mechanical stirring.

-

Reagents: N-BOC-D-Serine (51.3 kg), benzylamine (40.2 kg), TBAB (3.0 kg).

-

Cycle Time: 8 hours (including cooling and crystallization).

-

Output: 68.4 kg (93.1% yield) after hexane/ethyl acetate recrystallization.

Environmental Considerations:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl (3-morpholinophenyl)carbamate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves coupling reactions between tert-butyl carbamate precursors and substituted phenyl derivatives. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate bonds under mild conditions (e.g., room temperature, dichloromethane solvent). Optimization strategies include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of reactants to minimize side products.

- Temperature modulation : Lower temperatures (0–25°C) to suppress decomposition.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation .

Q. Which spectroscopic techniques are most effective for characterizing Tert-butyl carbamate derivatives, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Analyze the tert-butyl group (singlet at ~1.4 ppm for nine protons in H NMR; ~28 ppm in C NMR) and the carbamate carbonyl (~150–155 ppm in C NMR). The morpholine ring protons resonate between 2.5–3.8 ppm.

- IR : Confirm the carbamate C=O stretch (~1680–1720 cm) and N-H stretch (~3200–3400 cm).

- Mass Spectrometry : Look for the molecular ion peak (M) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z = [M – 57]) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For powder handling, wear P95 respirators to avoid dust inhalation.

- Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the carbamate group. The tert-butyl group’s steric bulk may hinder nucleophilic attack at the carbonyl carbon.

- Transition State Analysis : Identify activation energies for potential reaction pathways (e.g., SN2 vs. SN1 mechanisms).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction rates .

Q. What strategies resolve contradictions in reported melting points or solubility data of Tert-butyl carbamate derivatives across studies?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC (≥95% purity threshold) and thermal analysis (DSC/TGA). Impurities like unreacted starting materials can depress melting points.

- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms, which may explain solubility discrepancies.

- Solvent Screening : Test solubility in DMSO, methanol, and chloroform under controlled humidity/temperature .

Q. How do steric and electronic effects of the morpholine substituent influence the compound’s biological activity in anti-inflammatory assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., piperidine vs. morpholine) and compare IC values in COX-2 inhibition assays.

- Molecular Docking : Use AutoDock Vina to model interactions between the morpholine oxygen and COX-2 active site residues (e.g., Arg120, Tyr355).

- In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to correlate lipophilicity (logP) with efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of Tert-butyl carbamates under acidic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor decomposition via LC-MS. The tert-butyl group is acid-labile, but the morpholine ring’s electron-donating effects may stabilize the carbamate.

- pH-Dependent NMR : Track protonation states of the morpholine nitrogen under varying pH to assess resonance stabilization.

- Comparative Studies : Benchmark against structurally similar carbamates (e.g., piperidine analogs) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。